molecular formula C11H14N2O2 B1419541 Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 67960-35-4

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B1419541
CAS No.: 67960-35-4
M. Wt: 206.24 g/mol
InChI Key: QHIJTJILLDJFKQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS: 67960-35-4) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . The structure comprises a partially saturated quinoline core with an amino group at position 2 and a methyl ester at position 2. Its synthesis typically involves oxidation protocols of 1,4-dihydropyridine (DHP) precursors, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h6H,2-5H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIJTJILLDJFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2CCCCC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate (MTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

MTHQ is characterized by a tetrahydroquinoline skeleton with an amino group and a carboxylate ester functionality. This unique structure allows it to participate in various biochemical interactions, making it a valuable compound in drug development.

The biological activity of MTHQ can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : MTHQ may inhibit key enzymes involved in metabolic pathways, affecting processes such as cell proliferation and apoptosis.
  • Antimicrobial Activity : It has shown potential in inhibiting microbial growth by targeting bacterial enzymes.
  • Cancer Cell Modulation : Research indicates that MTHQ can interfere with cancer cell signaling pathways, thereby inhibiting tumor growth and inducing apoptosis .

Anticancer Properties

MTHQ derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. Notably:

  • IC50 Values : Compounds derived from MTHQ exhibited significant cytotoxicity against human cervix carcinoma (HeLa) and ovarian carcinoma (A2780) cells, with IC50 values indicating potent activity .
  • Cell Cycle Effects : Studies have shown that MTHQ compounds can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells, leading to cell cycle arrest .

Antimicrobial Activity

MTHQ has demonstrated antimicrobial properties against several pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic enzymes.

Anti-inflammatory Effects

Research indicates that MTHQ derivatives possess anti-inflammatory properties. They have been shown to reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Antitumor Evaluation : A study synthesized various MTHQ derivatives and tested their effects on glioblastoma and breast cancer cell lines. The most active compounds significantly inhibited cell growth and induced apoptosis through ROS-mediated pathways .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of MTHQ against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity, highlighting their potential as therapeutic agents against infections .

Data Tables

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
MTHQ Derivative AHeLa12.5Apoptosis induction
MTHQ Derivative BA27808.0ROS production
MTHQ Derivative CCEM15.0Cell cycle arrest

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules
Methyl 2-amino-THQ serves as a versatile building block for the synthesis of complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a valuable precursor in organic synthesis.

Reactions and Mechanisms
This compound can undergo several types of reactions:

  • Oxidation : Converts to quinoline derivatives.
  • Reduction : Forms tetrahydroquinoline derivatives.
  • Substitution : The amino and carboxylate groups can participate in substitution reactions with various reagents.
Reaction TypeExample ReagentsProducts
OxidationPotassium permanganateQuinoline derivatives
ReductionLithium aluminum hydrideTetrahydroquinoline derivatives
SubstitutionAcyl chloridesSubstituted quinoline derivatives

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that methyl 2-amino-THQ exhibits significant antimicrobial and anticancer activities. Studies have shown that derivatives of tetrahydroquinolines can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HT29) cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of methyl 2-amino-THQ derivatives against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Mechanism of Action
The mechanism involves the inhibition of specific enzymes or receptors associated with cancer cell proliferation. For instance, some studies suggest that these compounds may interfere with tubulin polymerization, which is crucial for mitosis in cancer cells.

Medicinal Applications

Drug Development
Methyl 2-amino-THQ is being explored as a potential lead compound for the development of new pharmaceutical agents targeting various diseases. Its structural features allow it to bind effectively to biological targets, making it a candidate for drug design.

Example: Development of Antiviral Agents

Recent investigations into methyl 2-amino-THQ have shown promise in developing antiviral drugs aimed at inhibiting viral replication processes. The compound's ability to modulate biological pathways has led researchers to explore its use against viruses such as HIV.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Findings Synthesis Method References
Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate C₁₁H₁₄N₂O₂ -NH₂ (C2), -COOCH₃ (C3) 206.24 Base compound; used in synthetic intermediates. Oxidation of DHP precursors (inferred)
Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate C₁₂H₁₆N₂O₂ -NH₂ (C2), -COOCH₂CH₃ (C3) 220.27 Ethyl ester analog; potential enhanced lipophilicity vs. methyl ester. Not detailed; likely similar oxidation route.
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate C₁₉H₁₈ClNO₃ -Cl-Ph (C4), -CH₃ (C2), -COOCH₂CH₃ (C3), =O (C5) 343.79 Non-planar fused ring; forms bilayer crystals via C–H⋯O interactions. Bioactivity uncharacterized. Oxidation of DHP using H₂O₂/PEG1000-BMImI catalyst.
Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate C₁₅H₁₉NO₃ -COOCH₂CH₃ (C3), =O (C5), -CH(CH₃)₂ (C7) 261.32 (calc.) Steric hindrance from dimethyl groups may affect binding or solubility. Not explicitly described.
Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate C₁₄H₁₆N₂O₂S Thieno ring fused at C2–C3, -NH₂ (C3), -COOCH₂CH₃ (C2) 276.35 Thiophene incorporation alters electronic properties; potential for enhanced DNA/protein binding. Not detailed.

Key Findings and Implications

Ethyl esters (e.g., Ethyl 4-(4-chlorophenyl)...) exhibit bulkier substituents, which may improve membrane permeability but reduce aqueous solubility .

Substituent-Driven Bioactivity: Amino Groups: The -NH₂ group at C2 in the target compound likely facilitates hydrogen bonding, analogous to 2-amino-1,8-naphthyridines, where amino groups enhance DNA base-pairing (e.g., binding constants up to 10⁷ M⁻¹ for methyl-substituted analogs) . Oxo Groups: The 5-oxo derivative (e.g., Ethyl 4-(4-chlorophenyl)...) introduces a ketone, which may stabilize protein interactions via dipole-dipole interactions or act as a hydrogen bond acceptor .

Synthetic Accessibility: Oxidation of DHPs (e.g., using HIO₄/NaNO₂/silica gel or H₂O₂/catalysts) is a common route for tetrahydroquinoline synthesis . Steric hindrance from substituents (e.g., 7,7-dimethyl groups) may complicate oxidation efficiency .

Preparation Methods

Conrad-Limpach Cyclization with Post-Hydrogenation

This approach adapts the classical quinoline synthesis to achieve the tetrahydro scaffold.

Procedure :

  • Condense methyl acetoacetate (β-keto ester) with 2-nitrocyclohexanone under acidic conditions to form a 2-nitroquinoline intermediate.
  • Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
  • Hydrogenate the aromatic quinoline ring to tetrahydroquinoline using Raney Nickel under high-pressure H₂.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Cyclization H₂SO₄, 120°C, 6 h ~65
Nitro Reduction H₂ (50 psi), Pd/C, EtOH 85
Ring Hydrogenation Raney Ni, H₂ (100 psi) 70

Gould-Jacobs Reaction with Tetrahydro Modification

This method leverages intramolecular cyclization to position the carboxylate and amine groups.

Procedure :

  • React methyl 3-aminocyclohex-1-enecarboxylate with diketene in acetic acid to form a β-keto amide intermediate.
  • Cyclize under thermal conditions (180°C) to yield 2-amino-3-carbomethoxyquinoline.
  • Hydrogenate the aromatic ring using PtO₂ in ethanol.

Optimization Notes :

  • Substituent positioning is critical; steric effects may reduce yields at the tetrahydro stage.
  • Microwave-assisted cyclization improves reaction efficiency (85% yield in 30 mins vs. 6 h conventionally).

Oxime Reduction Pathway

Based on US4011229A patent methodologies for 8-amino derivatives, adapted for position 2 functionalization.

Procedure :

  • Synthesize 2-oximino-5,6,7,8-tetrahydroquinoline-3-carboxylate via hydroxylamine treatment of a ketone precursor.
  • Reduce the oxime to amine using Ni-Al alloy in basic ethanol (2N NaOH, 0°C).

Example :

Starting Material Product Conditions Yield (%)
2-Oximino-3-carbomethoxy-THQ 2-Amino-3-carbomethoxy-THQ Ni-Al, NaOH, EtOH, 2 h 68

Challenges :

  • Selective reduction without ester group hydrolysis requires strict pH control (pH 10–12).

Schiff Base Formation and Functionalization

Inspired by PMC7729733’s amine-aldehyde condensation strategies for 2-methyl derivatives.

Procedure :

  • Protect the 2-amino group of methyl 3-carbomethoxy-THQ with a benzaldehyde-derived Schiff base.
  • Introduce substituents at other positions via alkylation/acylation.
  • Deprotect using acidic hydrolysis (HCl/MeOH).

Critical Parameters :

  • Schiff base stability: Reactions must occur below 10°C to prevent imine degradation.
  • Purification via tert-butyl-methyl ether washes minimizes byproducts.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Conrad-Limpach High regioselectivity Multi-step, low yields Industrial
Gould-Jacobs Direct ring formation High-temperature steps Lab-scale
Oxime Reduction Mild conditions Precursor synthesis Pilot-scale
Schiff Base Functional. Versatile modifications Protection/deprotection Lab-scale

Industrial-Scale Considerations

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via oxidative aromatization of 1,4-dihydropyridine precursors. For example, a protocol involves stirring a mixture of the dihydropyridine derivative with HIO₄ (2 equiv), NaNO₂ (2 mmol), and wet silica gel in dichloromethane (DCM) at room temperature overnight. Purification via preparative thin-layer chromatography (PTLC) using hexanes/ethyl acetate (7:3) yields the product with high purity (HPLC: 99.9%) . Alternative oxidants like H₂O₂ in the presence of PEG1000-BMImI catalyst (50 mol%) can also be used, followed by recrystallization from DCM/hexane .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard. For example, a related ethyl-substituted tetrahydroquinoline derivative crystallizes in the monoclinic space group P2₁/c with cell parameters:

  • a = 12.5736 Å, b = 8.3815 Å, c = 17.4945 Å, β = 112.151° .
  • Refinement parameters include R[F² > 2σ(F²)] = 0.050 and wR(F²) = 0.128, with hydrogen atoms placed in calculated positions and constrained using riding models .

Advanced Research Questions

Q. What strategies resolve data discrepancies in spectroscopic characterization during synthesis?

  • Methodological Answer : Cross-validation using multiple techniques is critical:

  • NMR : Compare experimental ¹H/¹³C shifts with computed spectra (e.g., using density functional theory). For example, a methyl ester proton in a related compound resonates at δ 3.49 ppm in CDCl₃ .
  • HPLC : Ensure >99% purity to rule out impurities affecting spectral clarity .
  • X-ray Diffraction : Confirm molecular conformation (e.g., envelope conformation of the tetrahydroquinoline ring) and detect polymorphic forms .

Q. How do substituents on the tetrahydroquinoline core influence reactivity and stability?

  • Methodological Answer :

  • Electron-Donating Groups (e.g., -NH₂) : Enhance nucleophilicity at the 2-position, facilitating electrophilic substitutions. The amino group also participates in intramolecular hydrogen bonding, stabilizing the envelope conformation (dihedral angle: ~57° between aromatic rings) .
  • Steric Effects : Bulky substituents (e.g., methyl carboxylate) influence crystal packing via weak C–H⋯O interactions, as observed in bilayer structures parallel to the (100) plane .
  • Oxidative Stability : Electron-withdrawing groups (e.g., Cl in analogs) reduce susceptibility to ring-opening reactions during storage .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) based on the compound’s planar aromatic core and hydrogen-bonding capacity.
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the tetrahydroquinoline ring to assess target compatibility .
  • QSAR Models : Correlate substituent modifications (e.g., methyl vs. ethyl esters) with bioactivity using datasets from analogs with measured IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

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